molecular formula C20H18N4O2S B2996850 N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide CAS No. 1251693-63-6

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide

Cat. No.: B2996850
CAS No.: 1251693-63-6
M. Wt: 378.45
InChI Key: IKRKMPCCVVKPMN-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a sulfonamide group. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of N-(4-methylbenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .

Mode of Action

The compound interacts with falcipain-2, inhibiting its activity. This interaction disrupts the normal functioning of the enzyme, leading to a halt in the life cycle of the malaria parasite . The exact molecular interactions between the compound and falcipain-2 are still under investigation.

Biochemical Pathways

The inhibition of falcipain-2 affects the biochemical pathway responsible for the maturation of the malaria parasite. Falcipain-2 is involved in the degradation of hemoglobin, a crucial step in the parasite’s life cycle. By inhibiting this enzyme, the compound prevents the parasite from obtaining necessary nutrients, thereby halting its growth .

Result of Action

The result of the compound’s action is the inhibition of the growth of the malaria parasite, Plasmodium falciparum. This leads to a decrease in the severity of malaria symptoms in the host .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce solvent usage, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazole ring with a sulfonamide group enhances its potential as a versatile pharmacophore in drug design and development .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-16-7-9-17(10-8-16)13-24(18-5-3-2-4-6-18)27(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKMPCCVVKPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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